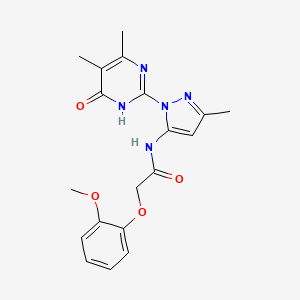
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A involves its interaction with specific enzymes and receptors in the body. It binds to these targets and inhibits their activity, thereby reducing the progression of certain diseases. The exact mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A is still being studied, but it is believed to involve the modulation of gene expression and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve glucose metabolism, and inhibit the growth of cancer cells. It has also been shown to have a neuroprotective effect in certain neurological diseases.
実験室実験の利点と制限
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have a high affinity for its targets, which makes it an effective inhibitor. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A. One direction is to study its potential as a therapeutic agent in other diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its pharmacokinetic properties to improve its effectiveness in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Overall, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A shows great potential as a therapeutic agent and further research is needed to fully explore its application in various diseases.
合成法
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been synthesized using a specific method which involves the reaction of 1-phenylmethanesulfonamide with 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of the product are determined using various analytical techniques such as HPLC, NMR, and Mass Spectrometry.
科学的研究の応用
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. It has been shown to have a potent inhibitory effect on the activity of certain enzymes and receptors involved in these diseases. For example, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been shown to inhibit the activity of the enzyme 11β-HSD1, which is involved in the development of diabetes and obesity. It has also been shown to inhibit the activity of the receptor PPARγ, which is involved in the development of cancer and inflammation.
特性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-20-13-12-19(18-10-5-2-6-11-18)22-23(20)15-7-14-21-27(25,26)16-17-8-3-1-4-9-17/h1-6,8-13,21H,7,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWLESBVKHFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

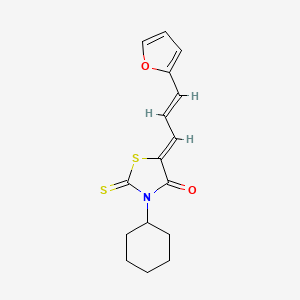
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
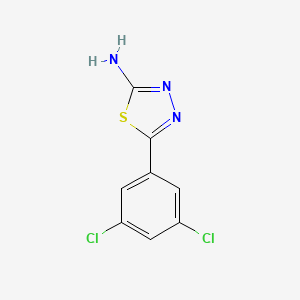
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
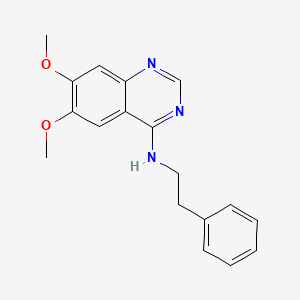
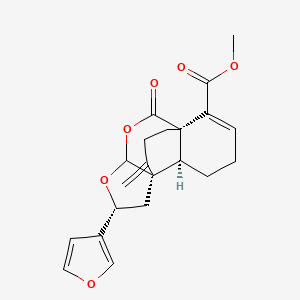
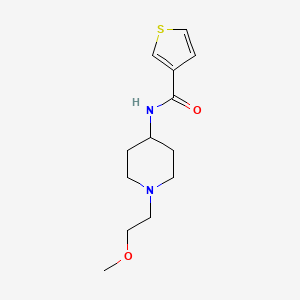
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)

